molecular formula C9H7BF2N2 B041234 Bodipy CAS No. 138026-71-8

Bodipy

Cat. No. B041234
M. Wt: 191.98 g/mol
InChI Key: GUHHEAYOTAJBPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bodipy derivatives has been a subject of extensive research due to their significant applications in medical diagnostics and treatment. Recent advances have enabled the functionalization of Bodipy to improve therapeutic efficacy in cancer treatment and for bioimaging purposes. The strategies for Bodipy synthesis involve complex organic reactions that allow for the incorporation of various functional groups, enhancing their properties and applications (Marfin et al., 2017).

Molecular Structure Analysis

Bodipy's molecular structure is characterized by its boron-dipyrrin core, which is responsible for its unique photophysical properties. The structure facilitates a range of modifications that tailor its absorption and emission spectra, making Bodipy derivatives versatile for different applications. Recent reviews have summarized the developments in Bodipy-based cellular biomarkers and biosensors, highlighting the impact of molecular structure on their function as cellular reporters (Martynov & Pakhomov, 2021).

Chemical Reactions and Properties

Bodipy molecules engage in a variety of chemical reactions that alter their properties for specific uses. For instance, photophysical processes in donor-acceptor arrays involving Bodipy compounds have been studied for applications in solar cells and biological sensors. These processes, including electron transfer and fluorescence, are crucial for the functional capabilities of Bodipy derivatives (Suzuki et al., 2011).

Physical Properties Analysis

The physical properties of Bodipy, such as fluorescence intensity, quantum yield, and photostability, are influenced by its molecular structure and the environment. These properties are critical for its function as a fluorescent dye in imaging and sensing applications. Research has shown that Bodipy derivatives can be designed to exhibit desired photophysical behaviors, including changes in fluorescence in response to environmental factors (Martynov & Pakhomov, 2021).

Chemical Properties Analysis

The chemical properties of Bodipy, including reactivity, solubility, and the ability to form complexes with various biomolecules, are essential for its biological and medical applications. The modification of Bodipy compounds to enhance their solubility in water or to attach targeting moieties has been a significant focus of research. These modifications are crucial for improving the delivery and efficacy of Bodipy-based agents in biological systems (Marfin et al., 2017).

Safety And Hazards

While there is limited information available on the specific safety and hazards of BODIPY, it is generally used for laboratory research purposes . It’s important to handle it with care and follow safety guidelines when using it in a lab setting.

Future Directions

BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Future research will likely continue to explore the design of BODIPY dyes as triplet photosensitizers, with electronic properties tailored for solar energy conversion, photoredox catalysis, and photodynamic therapy .

properties

IUPAC Name

2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHHEAYOTAJBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bodipy

Synthesis routes and methods

Procedure details

2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride (4 g, 16.89 mmol) was dissolved into 125 ml of dry dichloromethane to which triethylamine (17.09 g, 168.9 mmol) was added and allowed to stir for 15 minutes. The solution was then cooled with an ice bath to control the temperature during the slow addition of boron trifluoride etherate (2185 g, 168.9 mmol). Once the addition was complete, the ice bath was removed and the reaction was allowed to stir at room temperature for 2 hours. The reaction was then quenched with water and extracted three times with dichloromethane. The organic layer was then washed with saturated sodium carbonate. The organic layer was impregnated onto silica gel and then purified via column chromatography (10% dichloromethane in hexanes) to yield 3.44 g of Bodipy (82% yield).
Quantity
17.09 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2185 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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